molecular formula C17H11F2N3O B2774013 N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide CAS No. 1355800-07-5

N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide

Cat. No.: B2774013
CAS No.: 1355800-07-5
M. Wt: 311.292
InChI Key: XGLLONLIRIOZNL-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyano group, a difluorophenyl group, and an indole moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the cyano group, using reagents like alkyl halides or nucleophiles.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, such as serotonin receptors, which play a crucial role in regulating mood, cognition, and other physiological processes . The cyano and difluorophenyl groups may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O/c18-12-3-4-13(14(19)8-12)16(9-20)22-17(23)11-2-1-10-5-6-21-15(10)7-11/h1-8,16,21H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLLONLIRIOZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)NC(C#N)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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